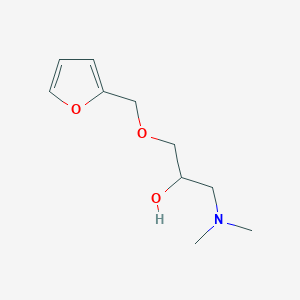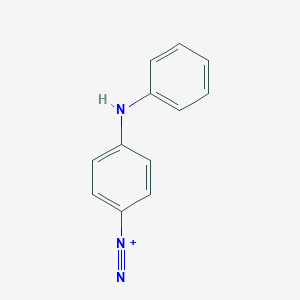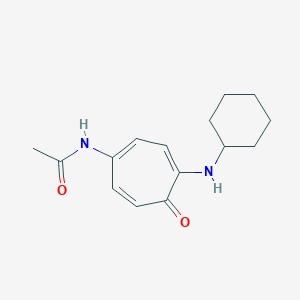
Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use as a drug delivery system, as it can target specific cells and tissues.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation. It has also been shown to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- in lab experiments is its ability to selectively target specific cells and tissues. This makes it a useful tool for studying the mechanisms of various diseases and for developing targeted therapies. However, one limitation of using Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is its potential toxicity, which can affect the accuracy and reliability of the results.
Future Directions
There are several future directions for research on Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-. One direction is to further investigate its mechanisms of action and its potential use in the treatment of various diseases. Another direction is to explore its potential as a drug delivery system, as it has shown promise in targeting specific cells and tissues. Additionally, further studies are needed to determine the optimal dosage and administration route of Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- for various applications.
Synthesis Methods
The synthesis of Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- involves the reaction of cyclohexylamine with 5-oxo-1,3,6-cycloheptatrien-1-yl-acetic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the product can be improved by optimizing the reaction parameters.
properties
CAS RN |
18188-71-1 |
|---|---|
Product Name |
Acetamide, N-(4-(cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- |
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[4-(cyclohexylamino)-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(18)16-13-7-9-14(15(19)10-8-13)17-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
SVOJGWDJIISROG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NC2CCCCC2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NC2CCCCC2 |
Other CAS RN |
18188-71-1 |
synonyms |
N-[4-(Cyclohexylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



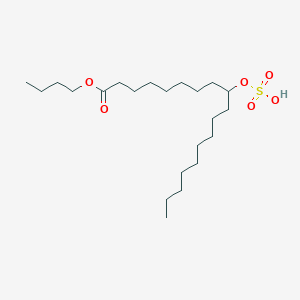
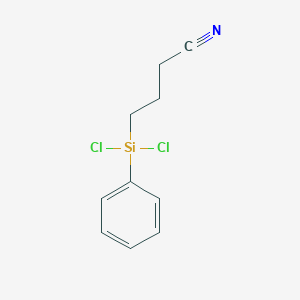
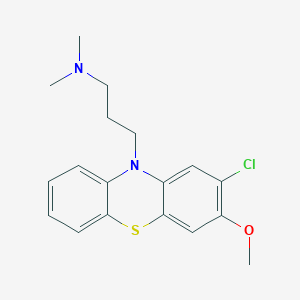

![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)

![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)





